4-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated benzamide group, a nitro group, and a pyridazinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Nitration: Introduction of the nitro group into the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the benzene ring.
Amidation: Formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.
Pyridazinone Formation: Cyclization to form the pyridazinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and pyridazinone groups are likely involved in these interactions, potentially through hydrogen bonding, hydrophobic interactions, or covalent modification of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide
- 2-(4-chlorophenoxy)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide
Uniqueness
4-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O4/c1-22-17(24)9-8-15(21-22)11-2-5-13(6-3-11)20-18(25)12-4-7-14(19)16(10-12)23(26)27/h2-10H,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFZUYGJKMDZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.